N-(3-chloro-4-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
CAS No.: 1359172-87-4
VCID: VC6973937
Molecular Formula: C25H26ClN5O2S
Molecular Weight: 496.03
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide - 1359172-87-4](/images/structure/VC6973937.png)
Description |
The compound N-(3-chloro-4-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic molecule featuring a pyrazolo[4,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its potential biological activities. This compound is not explicitly detailed in the provided search results, but its structure suggests it could be of interest for pharmaceutical applications due to its structural similarity to other bioactive compounds. Synthesis and PreparationThe synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. For similar compounds, the process might involve the formation of the pyrazolo[4,3-d]pyrimidine core followed by sulfanylation and acylation reactions to introduce the acetamide moiety. Research Findings and Future DirectionsWhile detailed research findings on this specific compound are not available, compounds with similar structures have shown promise in medicinal chemistry. Future studies could involve molecular docking to predict potential biological targets and in vitro assays to evaluate its efficacy and safety. Data Table: Comparison of Related CompoundsThis table highlights the structural similarities and differences among related compounds, emphasizing the need for detailed characterization of each molecule. |
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CAS No. | 1359172-87-4 |
Product Name | N-(3-chloro-4-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide |
Molecular Formula | C25H26ClN5O2S |
Molecular Weight | 496.03 |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)13-12-18-8-6-5-7-9-18)34-15-21(32)27-19-11-10-16(2)20(26)14-19/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32) |
Standard InChIKey | TZEXDWRRRZIBKN-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Solubility | not available |
PubChem Compound | 53050265 |
Last Modified | Aug 18 2023 |
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